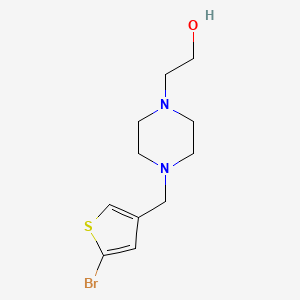
2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol is a compound that features a piperazine ring substituted with a bromothiophene moiety and an ethan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 5-bromothiophene-3-carbaldehyde with piperazine, followed by reduction and subsequent functionalization to introduce the ethan-1-ol group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromothiophene moiety can be reduced to a thiophene ring.
Substitution: The bromine atom in the bromothiophene can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethanal or 2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethanoic acid .
Applications De Recherche Scientifique
2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modulation of biological pathways, particularly those involving piperazine derivatives.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The bromothiophene moiety may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(4-Bromophenyl)piperazin-1-yl)ethan-1-ol: Similar structure but with a bromophenyl group instead of a bromothiophene.
2-(4-(4-Chlorophenyl)piperazin-1-yl)ethan-1-ol: Similar structure but with a chlorophenyl group.
2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethan-1-ol: Similar structure but with a methoxyphenyl group
Uniqueness
2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol is unique due to the presence of the bromothiophene moiety, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H17BrN2OS |
|---|---|
Poids moléculaire |
305.24 g/mol |
Nom IUPAC |
2-[4-[(5-bromothiophen-3-yl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C11H17BrN2OS/c12-11-7-10(9-16-11)8-14-3-1-13(2-4-14)5-6-15/h7,9,15H,1-6,8H2 |
Clé InChI |
RGAUBLWSHOCDKE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCO)CC2=CSC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Binaphthalene]-2,7-diamine](/img/structure/B14903808.png)
![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14903812.png)
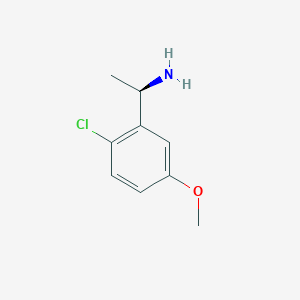
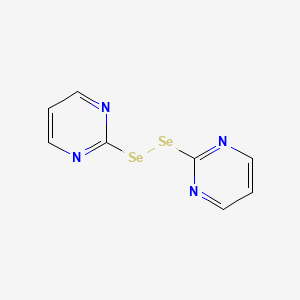
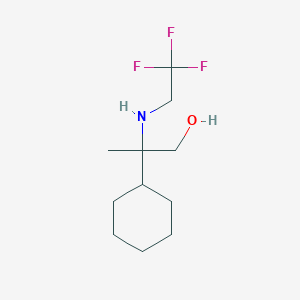
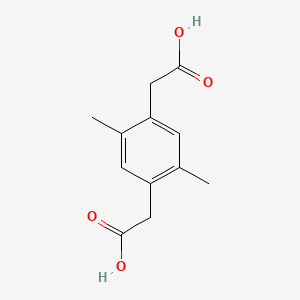
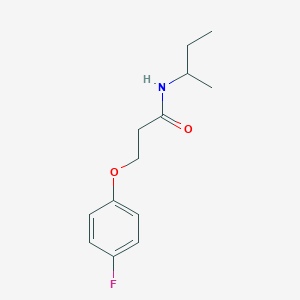
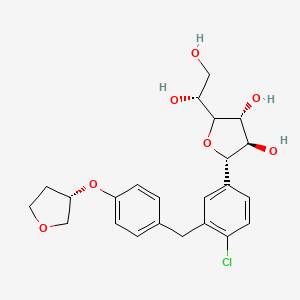
![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
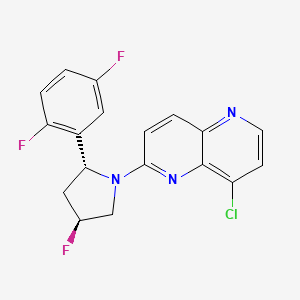
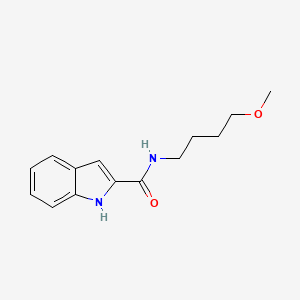
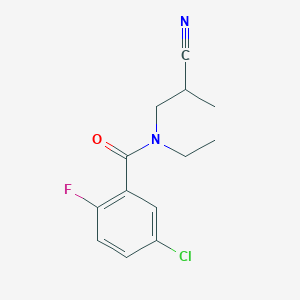
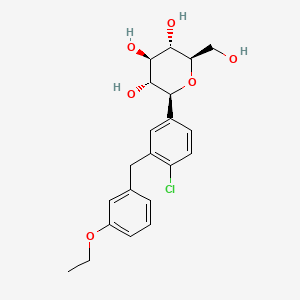
![4,4'-(2'-(Dicyclohexylphosphanyl)-[1,1'-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole)](/img/structure/B14903897.png)
